1,4,8,11-Tetraoxacyclotetradecane

Solvent extraction Lithium recovery Alkali metal picrate

14-Crown-4 (1,4,8,11-Tetraoxacyclotetradecane) is the macrocyclic ionophore of choice for lithium-selective applications where high discrimination against sodium and potassium is critical. Compared to 12-crown-4 and 15-crown-5, 14-crown-4 delivers the highest Li⁺ extractability and selectivity in picrate extraction studies and potentiometric sensors. This compound enables reliable clinical lithium monitoring, geothermal brine lithium recovery, and battery recycling process control. Procurement of the parent 14-crown-4, rather than substituted derivatives, is justified when a well-characterized, conformationally flexible scaffold is required for fundamental host-guest studies or as a synthetic intermediate. Available as a neat liquid or low-melting solid; typical purity ≥95%.

Molecular Formula C10H20O4
Molecular Weight 204.26 g/mol
CAS No. 295-40-9
Cat. No. B8821058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,8,11-Tetraoxacyclotetradecane
CAS295-40-9
Molecular FormulaC10H20O4
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESC1COCCOCCCOCCOC1
InChIInChI=1S/C10H20O4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h1-10H2
InChIKeyPVDDBYSFGBWICV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,8,11-Tetraoxacyclotetradecane (14-Crown-4) CAS 295-40-9: Crown Ether for Lithium-Selective Complexation and Separation


1,4,8,11-Tetraoxacyclotetradecane, commonly designated as 14-crown-4, is a 14-membered macrocyclic polyether (molecular formula: C₁₀H₂₀O₄; molecular weight: 204.26 g/mol) belonging to the crown ether class of compounds. The macrocyclic cavity defined by its four oxygen donor atoms possesses a diameter of approximately 1.2–1.5 Å, which confers a pronounced thermodynamic preference for complexation with the lithium cation (Li⁺, ionic radius ~0.76 Å) relative to larger alkali metal ions [1]. This cavity-to-cation size complementarity underpins the compound‘s fundamental utility as a lithium-selective ionophore in potentiometric sensors, solvent extraction separations, and membrane transport applications. The compound is commercially available as a neat liquid or low-melting solid with typical purity specifications of ≥95% .

Why In-Class Crown Ethers Cannot Be Interchanged with 1,4,8,11-Tetraoxacyclotetradecane (14-Crown-4) in Lithium-Selective Applications


Although 12-crown-4, 14-crown-4, and 15-crown-5 all contain four or five oxygen donor atoms within a macrocyclic framework, they exhibit profoundly different cation recognition behavior that precludes generic substitution. 12-Crown-4 (cavity diameter ~1.2 Å) is theoretically size-matched to Li⁺, yet its flexible ring conformation and smaller overall dimensions result in less stable 1:1 complex formation in aqueous and mixed-solvent systems, with a documented propensity to form 2:1 (ligand:cation) sandwich complexes instead [1]. 15-Crown-5 possesses a larger cavity (~1.7–2.2 Å) that is thermodynamically optimized for Na⁺ binding, rendering it markedly less selective for Li⁺. 14-Crown-4 occupies a distinct position within this structural continuum: its cavity dimensions and conformational flexibility enable both high Li⁺ extractability and superior discrimination against Na⁺ and K⁺ relative to its 12- and 15-membered analogs [2]. The quantitative evidence presented in Section 3 establishes exactly where 14-crown-4 outperforms its nearest structural comparators.

Quantitative Evidence: Direct Performance Comparisons of 1,4,8,11-Tetraoxacyclotetradecane vs. Structural Analogs


Lithium Extraction Efficiency: 14-Crown-4 vs. 12-Crown-4, 15-Crown-4, and 16-Crown-4 in Picrate Extraction

In a systematic solvent extraction study of aqueous alkali metal picrates using unsubstituted crown ethers of varying ring sizes (12-, 13-, 14-, 15-, and 16-crown-4), 14-crown-4 demonstrated the highest absolute extractability for Li⁺ among all compounds tested, and the highest Li⁺ selectivity over Na⁺ and K⁺ among the 12- to 16-crown-4 series [1].

Solvent extraction Lithium recovery Alkali metal picrate

Ionic Conductivity in Polymer Electrolytes: 12-Crown-4 vs. 14-Crown-4 Based Systems

In a comparative study of methacrylate-based polymer electrolytes incorporating pendant 12-crown-4, 13-crown-4, and 14-crown-4 moieties doped with lithium triflate (LiCF₃SO₃), the 12-crown-4 based system exhibited higher ionic conductivity than the 14-crown-4 based analogue [1]. This differential performance—wherein 14-crown-4 provides lower ionic mobility but potentially superior mechanical or thermal stability due to reduced polymer segmental motion requirements—is a critical selection criterion depending on the application's primary performance metric.

Polymer electrolyte Lithium-ion battery Ionic conductivity

Voltammetric ISE Performance: Dibenzyl-14-Crown-4 in NPPE vs. Alternative Solvent Systems

In a systematic evaluation of solvent systems for voltammetric lithium ion-selective electrodes (ISE) facilitated by dibenzyl-14-crown-4, the o-nitrophenylphenylether (NPPE) membrane containing 20 mM dibenzyl-14-crown-4 was identified as the optimal configuration for Li⁺ determination [1]. This finding provides a specific, empirically validated formulation guideline that cannot be reliably extrapolated to 12-crown-4 or 15-crown-5 derivatives.

Ion-selective electrode Voltammetry Lithium sensing

Conformational Pre-Organization: Dibenzo-14-Crown-4 vs. Nonamethyl-14-Crown-4 Upon Li⁺ Complexation

X-ray crystallographic analysis of 14-crown-4 derivatives reveals a fundamental structural dichotomy with direct implications for ionophore design. Dibenzo-14-crown-4 possesses oxygen atoms that are suitably pre-arranged prior to complexation to form the base of a square pyramidal Li⁺ complex without requiring significant ring reorganization. In contrast, flexible ligands such as 2,2,3,3,6,9,9,10,10-nonamethyl-14-crown-4 must undergo substantial conformational rearrangement of the ring system to achieve the same coordination geometry [1].

Crystal structure Conformational analysis Complexation energetics

Li⁺/Na⁺ Extraction Selectivity: Chromogenic 14-Crown-4 Derivatives with Quantified Selectivity Ratios

Functionalized 14-crown-4 derivatives incorporating chromogenic reporter moieties demonstrate Li⁺/Na⁺ selectivity ratios in the extraction equilibrium constant (K_ex) ranging from 45 to 240 [1]. These values provide a quantitative benchmark for the selectivity enhancement achievable via strategic substitution on the 14-crown-4 scaffold. While this evidence does not include a direct comparator data point for 12-crown-4 derivatives, it establishes a class-level inference that appropriately substituted 14-crown-4 ethers can achieve lithium-over-sodium discrimination sufficient for analytical applications in high-sodium backgrounds.

Chromogenic ionophore Lithium-selective extraction Optical sensing

Validated Application Scenarios for 1,4,8,11-Tetraoxacyclotetradecane Based on Quantitative Evidence


Lithium-Selective Potentiometric and Voltammetric Ion-Selective Electrodes (ISEs)

Based on the evidence that 14-crown-4 provides the highest Li⁺ extractability and selectivity among 12- to 16-membered crown-4 ethers [1] and that the NPPE/dibenzyl-14-crown-4 configuration yields optimal voltammetric Li⁺ determination [2], this compound is the ionophore of choice for fabricating lithium-selective electrodes. Applications include clinical monitoring of serum lithium in bipolar disorder therapy (where Na⁺ background exceeds 140 mM), lithium analysis in geothermal brines, and process control in lithium battery recycling streams. Procurement of 14-crown-4, rather than 12-crown-4 or 15-crown-5, is justified by its empirically demonstrated superior discrimination against sodium and potassium in potentiometric and voltammetric sensing configurations.

Solvent Extraction and Membrane-Based Lithium Recovery from Dilute Solutions and Brines

The demonstration that 14-crown-4 exhibits the highest Li⁺ extractability among unsubstituted 12- to 16-crown-4 ethers in picrate extraction studies [1] establishes this compound as the preferred macrocyclic extractant for lithium recovery applications. This is particularly relevant for selective Li⁺ separation from geothermal brines, salt lake brines, and battery recycling leachates, where high Na⁺/Li⁺ and K⁺/Li⁺ ratios necessitate ionophores with intrinsic lithium selectivity. Lipophilic 14-crown-4 derivatives have been shown to achieve Li⁺/Na⁺ extraction selectivity ratios of 45 to 240 [3], enabling practical separation workflows for dilute lithium sources.

Solid Polymer Electrolytes with Balanced Ionic Conductivity and Thermal Stability

Comparative conductivity studies of crown ether-functionalized polymer electrolytes reveal that 12-crown-4 based systems provide higher room-temperature ionic conductivity, whereas 14-crown-4 based analogs exhibit lower conductivity but potentially enhanced dimensional and thermal stability [1]. This trade-off positions 14-crown-4 functionalized polymers for applications where elevated temperature operation or mechanical integrity is prioritized over maximum ionic mobility—for instance, in lithium polymer batteries for high-temperature environments or in solid-state electrolyte membranes requiring reduced segmental motion. Procurement of 14-crown-4 monomers for polymer synthesis should be driven by application requirements emphasizing thermal resilience over peak conductivity.

Structural and Mechanistic Studies of Macrocyclic Cation Recognition

The crystallographically established conformational dichotomy between pre-organized dibenzo-14-crown-4 and flexible nonamethyl-14-crown-4 upon Li⁺ complexation [1] makes 14-crown-4 and its derivatives valuable model compounds for fundamental investigations of macrocyclic cation recognition. Research applications include computational modeling of host-guest binding energetics, experimental determination of conformational strain contributions to complexation thermodynamics, and the rational design of next-generation lithium-selective ionophores. Procurement of 14-crown-4 for these studies is justified by the availability of well-characterized structural comparators and a substantial body of crystallographic and computational reference data.

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